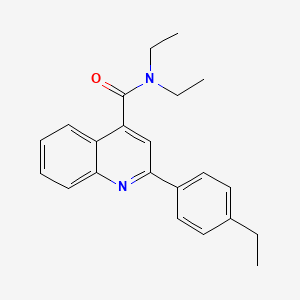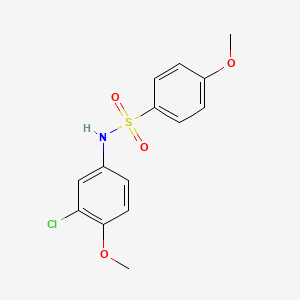
2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it a valuable tool for studying the mechanisms of various biological processes.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of microorganisms and cancer cells. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other foreign compounds.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to have anticancer activity, making it a potential candidate for cancer therapy. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potent antifungal and antibacterial activity. This makes it a valuable tool for studying the mechanisms of various biological processes. Additionally, its anticancer activity makes it a promising candidate for cancer therapy. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not well understood, and more research is needed to fully understand its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. This could help to identify new applications for this compound in various fields, including medicine and biotechnology. Additionally, more research is needed to explore the potential of this compound as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-ethylphenylhydrazine, followed by the reduction of the resulting nitro compound with tin and hydrochloric acid. The final step involves the reaction of the resulting amine with 4H-1,2,4-triazole-3-thiol to form the desired product. The synthesis of this compound has been reported in several scientific journals, and it is considered a relatively simple process.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to have potent antifungal and antibacterial activity, making it a potential candidate for the development of new drugs. Additionally, this compound has been shown to have anticancer activity, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-ethylphenyl)-5-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-2-12-5-3-4-6-16(12)21-17(23)14-9-13(7-8-15(14)18)22-10-19-20-11-22/h3-11H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLNCNJEBFNYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5803326.png)

![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)
![2-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5803344.png)

![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)

![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)


